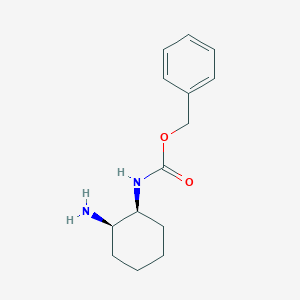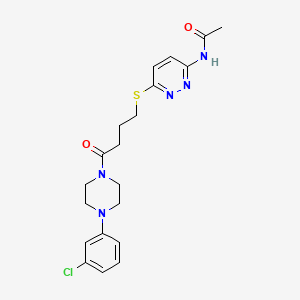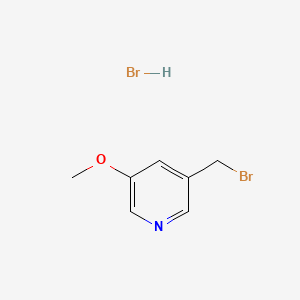![molecular formula C12H13ClN2O3 B2605646 4-[(1-Methylimidazol-2-yl)methoxy]benzoic acid;hydrochloride CAS No. 1318776-59-8](/img/structure/B2605646.png)
4-[(1-Methylimidazol-2-yl)methoxy]benzoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(1-Methylimidazol-2-yl)methoxy]benzoic acid;hydrochloride” is a chemical compound with the molecular formula C12H13ClN2O3 and a molecular weight of 268.7 . It is a powder in physical form .
Synthesis Analysis
The synthesis of imidazole compounds, which include “4-[(1-Methylimidazol-2-yl)methoxy]benzoic acid;hydrochloride”, can be achieved through various methods. One common method is the acid-catalysed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis
The molecular structure of “4-[(1-Methylimidazol-2-yl)methoxy]benzoic acid;hydrochloride” consists of an imidazole ring attached to a benzoic acid group via a methoxy bridge . The imidazole ring contains two nitrogen atoms, one of which bears a methyl group .Physical And Chemical Properties Analysis
“4-[(1-Methylimidazol-2-yl)methoxy]benzoic acid;hydrochloride” is a powder that is stored at room temperature .Applications De Recherche Scientifique
DNA Interaction and Fluorescent Staining
- DNA Minor Groove Binding : Certain derivatives, such as those related to Hoechst 33258, demonstrate strong binding to the minor groove of double-stranded B-DNA, specifically AT-rich sequences. These compounds are widely used for fluorescent DNA staining in cell biology, enabling chromosome and nuclear staining, and analysis of DNA content values through flow cytometry. Such applications are pivotal in plant cell biology and offer a foundation for rational drug design and understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).
Antimicrobial and Environmental Studies
- Environmental Persistence and Impact : Studies on compounds structurally related to parabens, which are esters of para-hydroxybenzoic acid, highlight their occurrence, fate, and behavior in aquatic environments. Despite treatments that effectively remove them from wastewater, they persist in low concentrations in effluents and are ubiquitous in surface water and sediments. This research indicates the environmental impact of such compounds and the need for further studies on their toxicity (Haman et al., 2015).
Pharmacological Applications
- Medicinal Perspectives of Derivatives : Benzimidazole and its derivatives play a crucial role in medicinal chemistry, exhibiting a wide range of pharmacological functions including antimicrobial, antiviral, antidiabetic, anti-cancer, and more. This diversity underscores the significance of such compounds in drug development and the potential for new therapeutic agents (Vasuki et al., 2021).
Synthetic and Chemical Properties
- Synthetic Utilities : The synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines demonstrates the chemical versatility and utility of such compounds. These processes involve a variety of reactions, showcasing the importance of benzimidazole and related compounds in synthetic organic chemistry and their applications across various chemical domains (Ibrahim, 2011).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding . These interactions can lead to changes in the conformation and activity of the target molecules .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution in the body .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Propriétés
IUPAC Name |
4-[(1-methylimidazol-2-yl)methoxy]benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.ClH/c1-14-7-6-13-11(14)8-17-10-4-2-9(3-5-10)12(15)16;/h2-7H,8H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPGYULJNQWPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1COC2=CC=C(C=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Methylimidazol-2-yl)methoxy]benzoic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2605563.png)

![4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2605569.png)





![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2605579.png)



![N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B2605585.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2605586.png)